![molecular formula C14H16N4O4 B2356681 Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate CAS No. 901723-88-4](/img/structure/B2356681.png)
Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group is added using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and binding affinity. This makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-22-14(20)12-8-18(17-16-12)9-13(19)15-10-5-4-6-11(7-10)21-2/h4-8H,3,9H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNQLMXUXYLBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
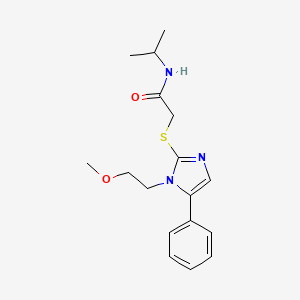
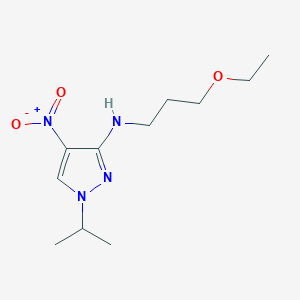
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)
![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)


![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)
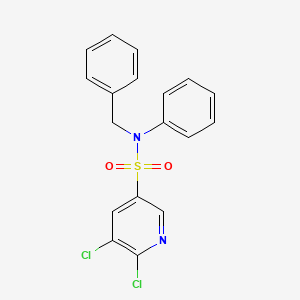
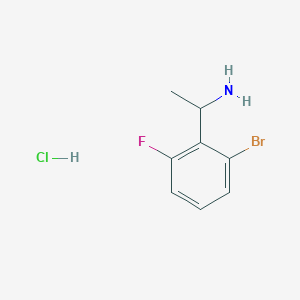

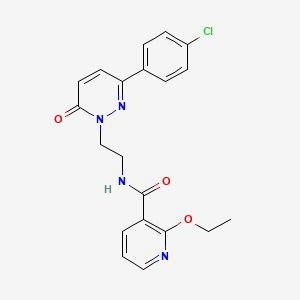
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)
